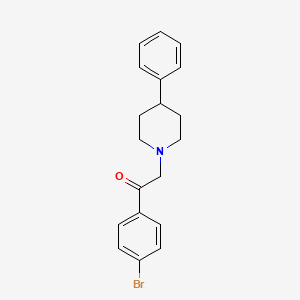

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone

Descripción general

Descripción

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone is an organic compound that features a bromophenyl group and a phenylpiperidino moiety

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-phenylpiperidine.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-phenylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as acting as a ligand for certain receptors or enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and phenylpiperidino moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone can be compared with similar compounds such as:

1-(4-Chlorophenyl)-2-(4-phenylpiperidino)-1-ethanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

1-(4-Fluorophenyl)-2-(4-phenylpiperidino)-1-ethanone: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with molecular targets.

1-(4-Methylphenyl)-2-(4-phenylpiperidino)-1-ethanone: The methyl group may alter the compound’s steric and electronic properties, impacting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone, also known as 4'-Bromo-α-pyrrolidinopropiophenone, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered attention due to its psychoactive properties and potential applications in various fields, including pharmacology and forensic science. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological implications, and potential therapeutic applications.

Structural Information

- Molecular Formula : C18H19BrNO

- Molecular Weight : 357.26 g/mol

- Melting Point : 211-214°C

- Solubility : Soluble in ethanol, methanol, and chloroform; insoluble in water.

Synthesis

The synthesis of this compound typically involves the condensation of N-benzylpiperidone with 4-bromoacetophenone in the presence of a base such as potassium carbonate in acetonitrile or methanol. The product can be purified via recrystallization or chromatography techniques.

Pharmacological Effects

This compound exhibits several notable pharmacological effects:

- Dopamine and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulants like methamphetamine and ecstasy.

- Locomotor Activity : Animal studies indicate that this compound increases locomotor activity in rodents, suggesting its stimulant properties.

- Hyperthermia Induction : The compound has been observed to induce hyperthermia in rats, a common side effect associated with many psychoactive substances.

Toxicity

While the compound shows potential therapeutic benefits, it also poses significant toxicity risks:

- Neurotoxicity : High doses have been linked to neurotoxic effects in animal models.

- Hepatotoxicity and Nephrotoxicity : Studies indicate that the compound may cause damage to liver and kidney tissues at elevated doses.

Case Studies and Research Findings

A notable study conducted by Baumann et al. (2012) explored the pharmacological profile of this compound, highlighting its potent effects on dopamine and norepinephrine transporters. The research underscored the need for further investigations into the long-term effects and safety profiles of such compounds due to their psychoactive nature.

Applications in Research

The biological activity of this compound opens avenues for various applications:

- Drug Addiction Therapy : Given its mechanism of action on neurotransmitter systems, there is interest in exploring its potential as a therapeutic agent for treating addiction disorders.

- Forensic Analysis : Its psychoactive properties necessitate reliable analytical methods for detection in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for this purpose.

Limitations and Future Directions

Despite promising findings, several limitations exist in current research:

- Lack of Human Studies : Most data are derived from animal studies; thus, human-specific effects remain largely unexplored.

- Need for Comprehensive Toxicological Profiles : Further research is essential to elucidate the mechanisms underlying toxicity and establish safe dosage guidelines.

Future investigations should focus on:

- Detailed pharmacokinetic studies.

- Long-term effects on human health.

- Development of safer analogs with therapeutic potential.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(4-phenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMRNZKDUWWMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216954 | |

| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866150-85-8 | |

| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866150-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.